2,6-Dibromo-4-formylphenyl acetate
Overview
Description
2,6-Dibromo-4-formylphenyl acetate is an organic compound with the molecular formula C9H6Br2O3 It is characterized by the presence of two bromine atoms, a formyl group, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-formylphenyl acetate typically involves the bromination of 4-formylphenyl acetate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-formylphenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 2,6-difunctionalized derivatives.
Oxidation: Formation of 2,6-dibromo-4-carboxyphenyl acetate.
Reduction: Formation of 2,6-dibromo-4-hydroxymethylphenyl acetate.
Scientific Research Applications
2,6-Dibromo-4-formylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-formylphenyl acetate involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity and binding to biological molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
- 2,6-Dibromo-4-methylphenyl acetate
- 2,6-Dibromo-4-nitrophenyl acetate
- 2,6-Dibromo-4-hydroxyphenyl acetate
Comparison: 2,6-Dibromo-4-formylphenyl acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for additional chemical transformations, such as oxidation and reduction, which are not possible with the methyl or nitro derivatives. This makes this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2,6-dibromo-4-formylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFDNHNSBNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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